2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoindoline derivatives involves several steps, including the formation of 1,3-disubstituted cyclic alkenyl ethers, with palladium(II) catalysts playing a dual role in facilitating these reactions (Mondal et al., 2003). Another approach involves the selective metalation of unprotected methoxy benzoic acids, extending to the synthesis of dimethoxy-methyl benzoic acids (Sinha et al., 2000).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 5-methoxyindole-2-carboxylic acid, has been determined through X-ray diffraction analysis, providing valuable information on the arrangement of molecules and the hydrogen bond interactions within the crystal lattice (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Isoindoline derivatives undergo various chemical reactions, including oxidation processes that convert aromatic alcohols into carboxylic acids and ketones under metal- and base-free conditions (Liu et al., 2018). Additionally, the enamino derivatives of 1,3-dioxoindane-2-carboxylic acid have been studied, revealing the formation of intramolecular hydrogen bonds that explain their stability (Malamidou-Xenikaki et al., 2008).

Scientific Research Applications

Synthesis and Characterization in Polymer Science

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid is involved in the synthesis and characterization of new diacid monomers and poly (ester-imide) s. These compounds demonstrate excellent solubility in polar aprotic solutions and exhibit enhanced thermal stability, with a significant weight loss temperature range of about 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Polymer Chemistry and Thermal Stability

The diacid chloride of 2-(3-carboxy vinyl)phenyl-1,3-dioxoisoindoline-5-carboxylic acid is utilized in the synthesis of unsaturated polyamide–imides. These polymers are highly soluble in polar solvents, exhibit considerable thermal stability, and undergo crosslinking reactions when heated (Maiti & Ray, 1983).

Application in Eco-Friendly Chemical Processes

This chemical compound also plays a role in eco-friendly oxidation processes. Specifically, bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids and ketones using atmospheric dioxygen demonstrates high conversion, good selectivity, and excellent functional group tolerance (Liu et al., 2018).

Development of Photodegradable Materials

In the field of lithography, bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate, a related compound, is synthesized for developing a photo-patternable cross-linked epoxy system. These materials are particularly relevant for deep UV lithography applications due to their high reflective index and absorption at 248 nm (Huh et al., 2009).

Antioxidant Activity

A variant of this compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been studied for its antioxidant activity, showing potency in DPPH radical scavenging and reducing power assay, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthesis of Novel Antitumor Agents

In medicinal chemistry, derivatives of this compound are synthesized as potential novel antitumor agents, highlighting the versatility of this compound in pharmaceutical research (Mondal et al., 2003).

Safety and Hazards

properties

IUPAC Name |

2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-19-6-2-5-14-11(15)9-4-3-8(13(17)18)7-10(9)12(14)16/h3-4,7H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOUOUHZOGGPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

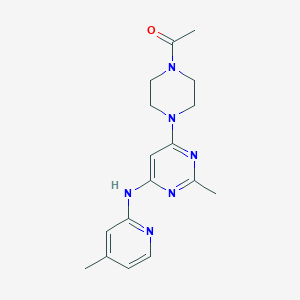

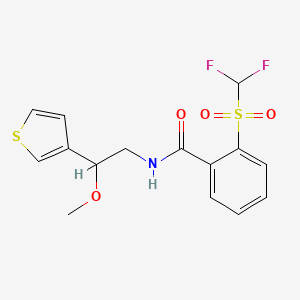

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

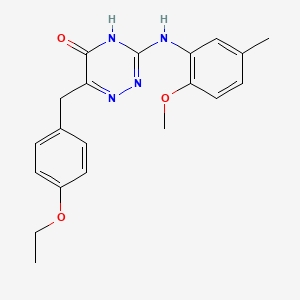

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

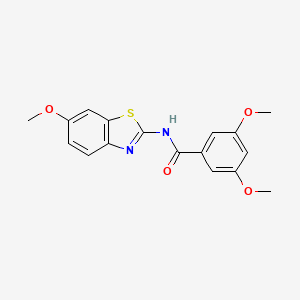

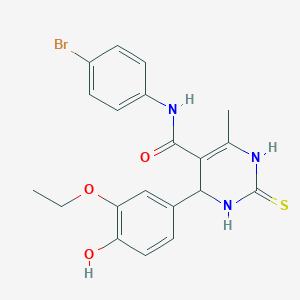

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)